

The Biosynthesis of 5-PAHSA in Mammals: An In-depth Technical Guide

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Compound of Interest

Compound Name: 5-Pahsa

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Abstract

This technical guide provides a comprehensive overview of the biosynthesis of 5-palmitic acid ester of hydroxy stearic acid (**5-PAHSA**), a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids. These endogenous molecules have garnered significant attention for their anti-inflammatory and anti-diabetic properties, making them promising therapeutic targets. This document details the enzymatic pathways of **5-PAHSA** synthesis and degradation, presents quantitative data on its distribution, outlines key experimental protocols for its study, and illustrates the associated signaling cascades.

Introduction to 5-PAHSA and FAHFAs

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of bioactive lipids first identified in mammals in 2014.^[1] They are characterized by an ester bond between a fatty acid and a hydroxy fatty acid. Within this class, palmitic acid esters of hydroxy stearic acids (PAHSAs) are among the most studied, with various regioisomers existing based on the position of the ester linkage on the hydroxy stearic acid backbone.^[2] **5-PAHSA**, along with 9-PAHSA, is one of the most well-characterized isomers, demonstrating potent anti-inflammatory and insulin-sensitizing effects.^[3] Given their therapeutic potential, a thorough understanding of their biosynthesis is critical for the development of novel drugs targeting metabolic and inflammatory diseases.

The Biosynthetic Pathway of 5-PAHSA

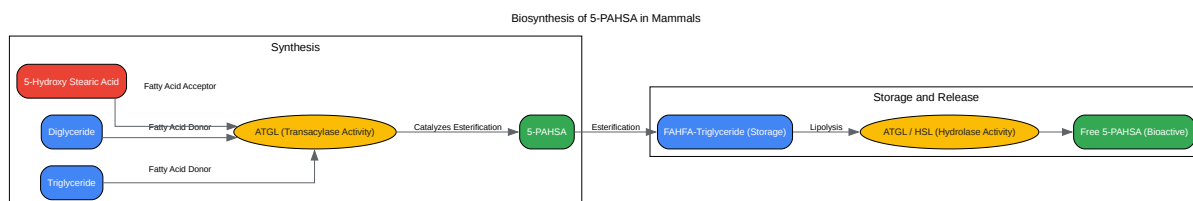
The primary enzyme responsible for the biosynthesis of **5-PAHSA** and other FAHFAs in mammals is Adipose Triglyceride Lipase (ATGL), also known as patatin-like phospholipase domain-containing protein 2 (PNPLA2).[4] While ATGL is well-known for its role as a hydrolase in breaking down triglycerides, its function in FAHFA synthesis involves a distinct transacylase activity.[5]

The biosynthesis of **5-PAHSA** via ATGL can be summarized in the following steps:

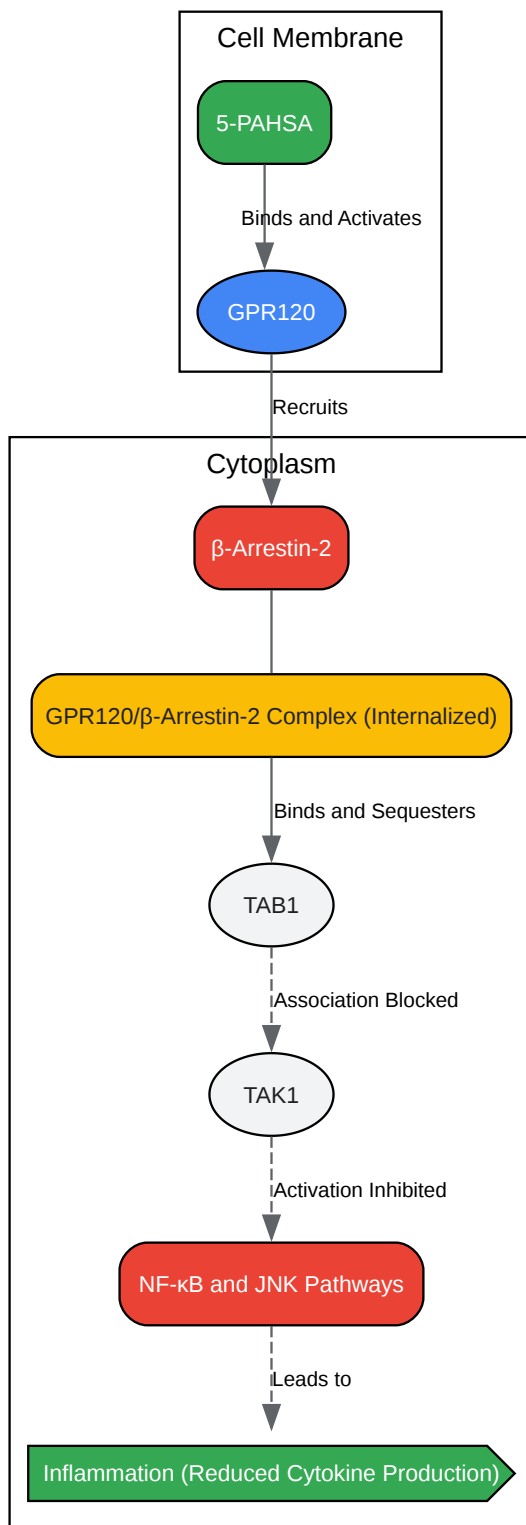
- **Substrate Provision:** The synthesis requires two main substrates: a fatty acid donor and a hydroxy fatty acid acceptor. The fatty acid donors are primarily triglycerides (TGs) and, to a lesser extent, diglycerides (DGs). The hydroxy fatty acid acceptor is 5-hydroxy stearic acid (5-HSA).
- **Enzymatic Reaction:** ATGL catalyzes the transfer of a fatty acid (in this case, palmitic acid) from the glycerol backbone of a TG or DG directly to the hydroxyl group of 5-HSA. This transacylation reaction forms the ester bond that defines **5-PAHSA**.
- **Storage:** Newly synthesized FAHFAs, including **5-PAHSA**, can be incorporated into triglycerides to form FAHFA-containing triacylglycerols (FAHFA-TGs). These FAHFA-TGs act as a storage reservoir for FAHFAs within adipose tissue.
- **Release:** The release of free FAHFAs from FAHFA-TGs is mediated by the hydrolytic activity of lipases, including ATGL and Hormone-Sensitive Lipase (HSL), during lipolysis.

This pathway highlights a novel function for ATGL beyond its canonical role in lipolysis and establishes a direct link between triglyceride metabolism and the production of these signaling lipids.

Visualization of the 5-PAHSA Biosynthesis Pathway



GPR120-Mediated Anti-Inflammatory Signaling

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